molecular formula C3H6Br2O2 B14512046 2,2-Dibromo-1,3-propanediol CAS No. 62787-09-1

2,2-Dibromo-1,3-propanediol

Cat. No.: B14512046
CAS No.: 62787-09-1
M. Wt: 233.89 g/mol
InChI Key: QHRLILANWUCKSQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1,3-propanediol typically involves the bromination of neopentyl glycol. The reaction is carried out in the presence of bromine and a suitable solvent such as carbon tetrachloride or dichloroethane. The reaction conditions include maintaining a controlled temperature and ensuring the complete bromination of the starting material .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dibromo-1,3-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various brominated and hydroxylated derivatives, which have applications in different fields .

Comparison with Similar Compounds

Comparison: 2,2-Dibromo-1,3-propanediol is unique due to its specific bromination pattern and its applications as a flame retardant. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable compound in various industrial and research applications .

Properties

CAS No.

62787-09-1

Molecular Formula

C3H6Br2O2

Molecular Weight

233.89 g/mol

IUPAC Name

2,2-dibromopropane-1,3-diol

InChI

InChI=1S/C3H6Br2O2/c4-3(5,1-6)2-7/h6-7H,1-2H2

InChI Key

QHRLILANWUCKSQ-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)(Br)Br)O

Origin of Product

United States

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